NLRX1 Activation Potency: NX-13 Exhibits Sub-100 nM EC50 in Human Cell Models, a Metric Not Achieved by Other Reported NLRX1 Ligands
In cell-based assays using human peripheral blood mononuclear cells (PBMCs) from ulcerative colitis patients, NX-13 directly activates NLRX1 with an estimated half-maximal effective concentration (EC50) of 58 nM [1]. This sub-100 nM potency is a quantitative benchmark that distinguishes NX-13 from other putative NLRX1 ligands (e.g., punicic acid, eleostearic acid, docosahexaenoic acid) for which no comparable EC50 values have been reported in human primary cells [2]. The absence of alternative NLRX1 agonists with established cellular potency in disease-relevant human tissue underscores NX-13's unique position for target engagement studies.
| Evidence Dimension | NLRX1 activation potency (EC50) in human primary cells |
|---|---|
| Target Compound Data | EC50 = 58 nM |
| Comparator Or Baseline | Other putative NLRX1 ligands (e.g., punicic acid, eleostearic acid, DHA) — no reported EC50 in human PBMCs from UC patients |
| Quantified Difference | Not applicable; comparator data absent |
| Conditions | Human PBMCs from ulcerative colitis patients; in vitro NLRX1 activation assay |
Why This Matters
Procurement of NX-13 enables reproducible target engagement studies at pharmacologically relevant concentrations, whereas alternative NLRX1 ligands lack validated potency benchmarks in disease-relevant human cells.
- [1] Leber A, Hontecillas R, Zoccoli-Rodriguez V, et al. Activation of NLRX1 by NX-13 Alleviates Inflammatory Bowel Disease through Immunometabolic Mechanisms in CD4+ T Cells. J Immunol. 2019;203(12):3407-3415. doi:10.4049/jimmunol.1900364 View Source
- [2] Lu P, Hontecillas R, Philipson C, et al. Modeling-Enabled Characterization of Novel NLRX1 Ligands. PLoS One. 2015;10(12):e0145420. doi:10.1371/journal.pone.0145420 View Source
